molecular formula C6H8N2O B2590749 N-cyclopropylpyrazolone CAS No. 2137998-09-3

N-cyclopropylpyrazolone

Cat. No. B2590749
CAS RN: 2137998-09-3
M. Wt: 124.143
InChI Key: RRRGNVGMNLADPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, density, reactivity, etc., are studied .

Scientific Research Applications

Cyclophosphamide in Immunotherapy

Cyclophosphamide, an alkylating agent used in various treatments, has been explored for its immunomodulatory effects in cancer therapy. Low-dose cyclophosphamide enhances the efficacy of active specific immunotherapy by modulating immune responses, suggesting its potential beyond conventional chemotherapy applications. It augments antitumor immunity by inhibiting suppressor cell function, thereby potentiating the therapeutic effects of cancer vaccines (Bass & Mastrangelo, 1998). This approach highlights the nuanced application of cyclophosphamide in immunotherapy, providing a platform for integrating traditional chemotherapeutic agents into modern cancer treatment paradigms.

Cyclophosphamide-induced Cardiotoxicity Mechanisms

The molecular mechanisms underlying cyclophosphamide-induced cardiotoxicity have been elucidated, with implications for mitigating side effects in therapeutic contexts. The drug's metabolism produces metabolites that contribute to cardiotoxicity through various pathways, including oxidative stress, inflammation, and endothelial dysfunction. Understanding these mechanisms is crucial for developing strategies to minimize cardiotoxic effects in patients undergoing cyclophosphamide therapy. This research not only sheds light on the adverse effects of cyclophosphamide but also contributes to the broader understanding of drug-induced cardiotoxicity in the field of pharmacology (Iqubal et al., 2019).

Mechanism of Action

Target of Action

It’s known that many drugs interact with specific proteins or enzymes within the body to exert their effects

Mode of Action

The interaction of a drug with its target often leads to changes in the function of the target, which can result in therapeutic effects . For N-cyclopropylpyrazolone, further studies are required to elucidate how it interacts with its targets and the resulting changes.

Biochemical Pathways

It’s known that drugs can affect various biochemical pathways, leading to downstream effects . More research is needed to determine the specific pathways affected by N-cyclopropylpyrazolone and their downstream effects.

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a drug

Result of Action

It’s known that the action of a drug at the molecular and cellular level can lead to therapeutic effects . More research is needed to describe the specific molecular and cellular effects of N-cyclopropylpyrazolone’s action.

Action Environment

Environmental factors can significantly impact the action of a drug

Safety and Hazards

The safety and hazards associated with the compound are studied. This includes its toxicity, flammability, environmental impact, handling precautions, etc .

Future Directions

This involves predicting or suggesting future research directions. It could include potential applications, modifications to improve its properties, environmental impact studies, etc .

properties

IUPAC Name

2-cyclopropyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-6-3-4-8(7-6)5-1-2-5/h3-5H,1-2H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRGNVGMNLADPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2137998-09-3
Record name 1-cyclopropyl-1H-pyrazol-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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